Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid
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Overview
Description
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid is a compound with the molecular formula C24H50O7. It is also known by various names such as caprylic acid, capric acid, trimethylolpropane ester, and others . This compound is a triester formed from the esterification of decanoic acid and octanoic acid with 2-ethyl-2-(hydroxymethyl)propane-1,3-diol . It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid typically involves the esterification of decanoic acid and octanoic acid with 2-ethyl-2-(hydroxymethyl)propane-1,3-diol. This reaction is usually carried out in the presence of an acid catalyst under controlled temperature and pressure conditions . The reaction can be represented as follows:
[ \text{Decanoic acid} + \text{Octanoic acid} + \text{2-ethyl-2-(hydroxymethyl)propane-1,3-diol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete esterification, and the product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Forms carboxylic acids.
Reduction: Forms alcohols.
Substitution: Forms substituted esters or alcohols.
Scientific Research Applications
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects . In chemical reactions, it acts as a reactant or catalyst, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
Caprylic acid: An eight-carbon saturated fatty acid with similar properties.
Capric acid: A ten-carbon saturated fatty acid with similar properties.
Trimethylolpropane ester: A triester with similar chemical structure and properties.
Uniqueness
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid is unique due to its specific combination of decanoic acid, octanoic acid, and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol. This unique structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .
Properties
CAS No. |
11138-60-6 |
---|---|
Molecular Formula |
C24H50O7 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C6H14O3/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-2-6(3-7,4-8)5-9/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);7-9H,2-5H2,1H3 |
InChI Key |
ZDIYIODMIWSRET-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCC(CO)(CO)CO |
Canonical SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCC(CO)(CO)CO |
93384-77-1 | |
Origin of Product |
United States |
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